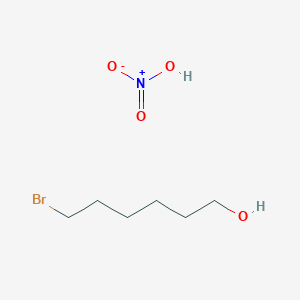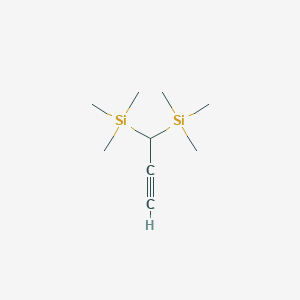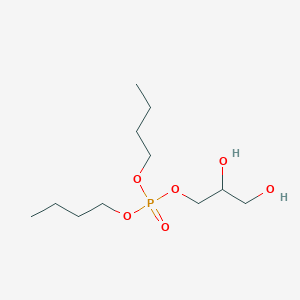
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and trifluoroethyl groups attached to a benzoxazinone ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-dichloro-1,1,2-trifluoroethane with a suitable benzoxazinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents. Safety measures are also crucial due to the potentially hazardous nature of the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzoxazinone derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Trichloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether
- N-(2-chloro-1,2-difluorovinyl) derivatives of azoles
Uniqueness
Compared to similar compounds, 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one stands out due to its specific combination of dichloro and trifluoroethyl groups attached to a benzoxazinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable in specialized applications.
Propiedades
Número CAS |
144584-03-2 |
|---|---|
Fórmula molecular |
C10H4Cl2F3NO2 |
Peso molecular |
298.04 g/mol |
Nombre IUPAC |
2-(2,2-dichloro-1,1,2-trifluoroethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H4Cl2F3NO2/c11-10(12,15)9(13,14)8-16-6-4-2-1-3-5(6)7(17)18-8/h1-4H |
Clave InChI |
OYNGJYMFSJRMNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(C(F)(Cl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


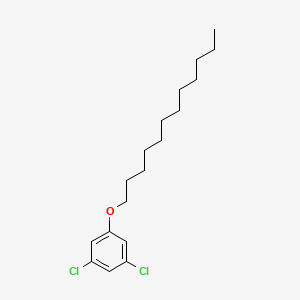

![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
stannane](/img/structure/B12550768.png)

![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
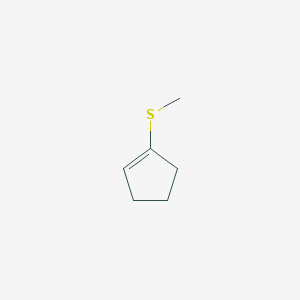
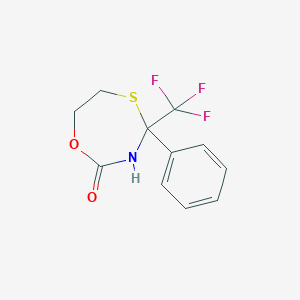
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)

